molecular formula C19H23N3O3S B2693829 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide CAS No. 1021221-22-6

4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide

Cat. No. B2693829
CAS RN: 1021221-22-6
M. Wt: 373.47
InChI Key: LGJHKUBMHWVTAD-UHFFFAOYSA-N
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Description

The compound “4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide” belongs to a class of compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a heterocyclic compound containing a benzene fused to a thiadiazine ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. The 1,2,4-benzothiadiazine-1,1-dioxide ring is known to react with various reagents, and the reactions can be influenced by the presence of other functional groups in the molecule .

Scientific Research Applications

Synthesis and Anticancer Activities

Research on structurally related benzothiadiazinyl derivatives highlights their potential in anticancer applications. For instance, compounds based on benzothiadiazinyl scaffolds have been designed, synthesized, and tested against various cancer cell lines. These compounds demonstrated moderate to good inhibitory activity against lung, ovary, prostate, breast, and colon cancers, with certain derivatives showing significant potential due to their ability to inhibit tubulin polymerization, a crucial process in cancer cell division (Kamal et al., 2011).

Novel Synthetic Methods

The development of new synthetic methods for heterocyclic compounds is a key area of research. A novel and efficient synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been reported. This method utilizes an aromatic diamine, Meldrum’s acid, and an isocyanide in a one-pot procedure, providing an alternative approach for constructing benzo[d][1,5]diazepine derivatives with potential biological activities (Shaabani et al., 2009).

Antimicrobial and Antioxidant Activities

Derivatives of benzothiazine and similar heterocyclic compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. A novel series of biologically active compounds, including 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, have been synthesized and shown to exhibit promising antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).

Anticonvulsant and CNS Activities

Studies on substituted thiadiazoles have explored their anticonvulsant activity, with some compounds demonstrating potent effects without causing sedation, ataxia, or lethality. This research indicates the potential of such compounds for developing new classes of anticonvulsant agents (Chapleo et al., 1986).

Adenosine Receptor Antagonists

Thiazole and thiadiazole analogues have been identified as novel classes of adenosine receptor antagonists, showing potential for better understanding the molecular recognition at adenosine receptors. This research contributes to the development of new therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. For example, similar compounds, such as 3,4-Dihydro-2H-1,4-benzothiazine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-13(2)11-12-20-19(23)15-9-7-14(8-10-15)18-21-16-5-3-4-6-17(16)26(24,25)22-18/h3-10,13,18,21-22H,11-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJHKUBMHWVTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=C(C=C1)C2NC3=CC=CC=C3S(=O)(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide

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